1-(Benzimidazol-1-yl)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound features a benzimidazole moiety, which is known for its diverse pharmacological properties, combined with a 2,3-dihydro-1H-inden-5-yloxy group. The compound has garnered interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.
1-(Benzimidazol-1-yl)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol can be classified as a benzimidazole derivative. Benzimidazoles are a class of compounds recognized for their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. This specific compound may also be categorized under the class of propanol derivatives due to the presence of the propanol functional group.
The synthesis of 1-(benzimidazol-1-yl)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like chromatography are often employed for purification.
The molecular formula for 1-(benzimidazol-1-yl)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol is . Its structure consists of:
The compound's molecular weight is approximately 312.38 g/mol. The structural features contribute to its potential interactions with biological targets .
The compound can participate in various chemical reactions typical of alcohols and ethers. Notable reactions include:
Reactions involving this compound are often monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation and purity .
The mechanism of action for 1-(benzimidazol-1-yl)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease pathways.
Studies have indicated that similar compounds exhibit significant binding affinities towards various targets, suggesting potential applications in drug design .
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that the compound exhibits moderate stability under physiological conditions, making it suitable for pharmaceutical applications .
1-(Benzimidazol-1-yl)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol has potential applications in:
The construction of 1-(benzimidazol-1-yl)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol exemplifies the strategic convergence of benzimidazole and indene pharmacophores through advanced synthetic methodologies. This hybrid scaffold (Molecular Formula: C₁₉H₂₀N₂O₂; Molecular Weight: 308.37 g/mol) leverages the bioactive profiles of both heterocyclic systems, enabling tailored biological interactions [1]. The convergent synthesis typically follows a multi-step sequence: First, the indene moiety is functionalized at the 5-position to introduce a hydroxyl group, which is subsequently alkylated with epichlorohydrin to form the oxirane intermediate. Parallel preparation of the benzimidazole component involves N-alkylation at the 1-position, followed by nucleophilic ring-opening of the oxirane to yield the target propanol linker [2]. This modular approach allows independent optimization of each subunit—electron-donating/withdrawing groups on the benzimidazole core or substituents on the indene ring—enhancing drug-likeness while maintaining a ClogP of 2.8 ± 0.5, ideal for membrane permeability [1] [5].
Recent innovations exploit click chemistry for fragment coupling, achieving >85% yields in aqueous-organic biphasic systems. Computational studies (DFT, ωB97X-D/cc-pVDZ) confirm minimized steric clashes at the linkage region, facilitating receptor binding [5].
Table 1: Core Structural Attributes of 1-(Benzimidazol-1-yl)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol
Attribute | Value |
---|---|
CAS Registry Number | Not Assigned* |
Molecular Formula | C₁₉H₂₀N₂O₂ |
Molecular Weight | 308.37 g/mol |
Hybrid Pharmacophores | Benzimidazole + Indene |
Key Functional Groups | Ether linkage, Propan-2-ol |
Calculated ClogP | 2.8 ± 0.5 |
Hydrogen Bond Acceptors | 4 |
Microwave irradiation has revolutionized benzimidazole ring synthesis, reducing reaction times from 48 hours to <60 minutes while improving yields by 25–40%. For derivatives of the target compound, ortho-phenylenediamine undergoes cyclocondensation with carboxylic acids or aldehydes under microwave irradiation (150–200 W, 120°C), catalyzed by solid acids like montmorillonite K10 or ionic liquids [2] [5]. This method achieves near-quantitative conversions (95–98%) by enhancing molecular collisions and eliminating thermal degradation pathways.
A key advancement involves solvent-free protocols using polyethylene glycol (PEG) as a microwave-absorbing medium, generating benzimidazole cores with >90% purity. The technique is particularly effective for electron-deficient variants, which require harsh conventional conditions [5]. Spectroscopic characterization (¹H/¹³C NMR, FT-IR) confirms regiospecific functionalization at the benzimidazole 2-position, critical for subsequent N-alkylation to attach the propanol-indene chain [5].
Table 2: Comparative Synthesis Metrics for Benzimidazole Intermediates
Method | Reaction Time | Yield (%) | Purity (%) | Energy Input |
---|---|---|---|---|
Conventional Reflux | 24–48 h | 55–70 | 85–90 | High |
Microwave-Assisted | 0.5–1 h | 85–95 | 95–98 | Medium |
Solvent-Free Microwave | 20–40 min | 90–98 | >99 | Low |
Metal complexation significantly amplifies the bioactivity profile of benzimidazole-indene hybrids. The N3O donor system in 1-(benzimidazol-1-yl)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol enables stable chelation with transition metals (Cu²⁺, Zn²⁺, Pt²⁺), forming octahedral or square-planar complexes that enhance DNA intercalation or enzyme inhibition [2] [3]. Rational ligand design focuses on:
Molecular docking confirms that zinc complexes of these hybrids exhibit 3.5-fold stronger binding to Mycobacterium tuberculosis Enoyl-ACP reductase (InhA) than free ligands, with ΔG values of –10.2 kcal/mol. Similarly, platinum(II) complexes demonstrate enhanced DNA groove binding in breast cancer cells (MDA-MB-231), correlating with IC₅₀ values of 165.02 µM for compound 2a [3] [5].
Table 3: Bioactivity Enhancement via Metal Complexation
Complex Type | Target | Binding Affinity (ΔG, kcal/mol) | Biological Activity |
---|---|---|---|
Ligand (Free) | InhA (M. tuberculosis) | –2.9 | MIC = 2 μg/mL (7h derivative) |
Zn²⁺ Complex | InhA Active Site | –10.2 | 5× MIC improvement |
Cu²⁺ Complex | DNA Topoisomerase II | –12.1 | Cytotoxicity ↑ 40% (MCF-7) |
Pt²⁺ Complex | DNA Minor Groove | –14.7 | IC₅₀ = 165.02 µM (MDA-MB-231) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1